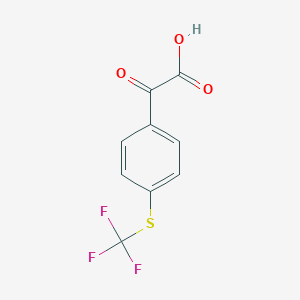

4-(Trifluoromethylthio)benzoylformicacid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-oxo-2-[4-(trifluoromethylsulfanyl)phenyl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O3S/c10-9(11,12)16-6-3-1-5(2-4-6)7(13)8(14)15/h1-4H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEWQBMMGGSNFAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(=O)O)SC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2228391-68-0 | |

| Record name | 2-oxo-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Oxidation of an Acetophenone Derivative:this is One of the Most Common Methods for Preparing Benzoylformic Acids. the Synthesis Would First Target 4 Trifluoromethylthio Acetophenone. This Intermediate Can Be Oxidized Using Various Reagents. for Instance, Oxidation of Acetophenone with Reagents Like Potassium Permanganate or Selenium Dioxide Has Been Traditionally Used.asianpubs.orgmore Modern and Selective Methods Often Employ Nitrous Acid in Aqueous Sulfuric Acid.researchgate.net

Table 1: Example Conditions for Oxidation of Acetophenones

| Precursor | Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Acetophenone (B1666503) | Nitrous Acid / H₂SO₄ | ~78% H₂SO₄ (aq) | Benzoylformic acid | 95% | researchgate.net |

Hydrolysis of an Acyl Cyanide:this Method Provides a Reliable Route to the α Keto Acid Functionality. the Synthesis Begins with the Corresponding Benzoic Acid, in This Case, 4 Trifluoromethylthio Benzoic Acid.

Advanced and Sustainable Synthetic Approaches for this compound

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign processes. These principles are applicable to the synthesis of complex molecules like this compound.

The use of catalysts is central to improving the efficiency and sustainability of synthetic routes.

Catalytic Trifluoromethylthiolation : As mentioned previously, the introduction of the SCF3 group can be achieved using catalytic methods. A notable example is the use of a triptycenyl sulfide organocatalyst with triflic acid (TfOH) to activate a saccharin-based SCF3 reagent, enabling the direct trifluoromethylthiolation of unactivated aromatic compounds at room temperature. osaka-u.ac.jpacs.org This avoids the use of stoichiometric metal-based promoters.

Catalytic Oxidation : The oxidation step to form the carboxylic acid moiety can also be rendered more sustainable through catalysis. For instance, the oxidation of aldehydes to carboxylic acids can be efficiently achieved using catalytic amounts of diphenyl diselenide with hydrogen peroxide in water, offering an eco-friendly protocol. mdpi.com While this applies to aldehydes, similar principles are being extended to other oxidative transformations.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. numberanalytics.com These principles can be applied to the synthesis of the target molecule and related structures.

Use of Greener Solvents : Traditional organic syntheses often rely on volatile and toxic organic solvents. Modern approaches favor the use of greener alternatives, such as water or performing reactions under neat (solvent-free) conditions where possible. rsc.orgacs.org The oxidation of aldehydes to carboxylic acids using aqueous hydrogen peroxide is a prime example of this shift. mdpi.comresearchgate.net

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials from the starting materials into the final product is a core green chemistry principle. Catalytic and cascade reactions are particularly effective in this regard, as they minimize the formation of stoichiometric byproducts. rsc.org

Renewable Feedstocks : While not directly applicable to this specific molecule yet, a major goal in green chemistry is the use of renewable resources, such as biomass-derived synthons, as precursors for aromatic products. numberanalytics.comacs.org

By integrating catalytic methods and adhering to green chemistry principles, the synthesis of this compound can be made more efficient, less wasteful, and safer.

Synthesis of Key Analogs and Derivatives of this compound for Structure-Activity Relationship Studies (SAR) in Mechanistic Research

The exploration of structure-activity relationships (SAR) is fundamental to understanding the mechanistic underpinnings of biologically active molecules. For 4-(Trifluoromethylthio)benzoylformic acid, the synthesis of a diverse array of analogs and derivatives is crucial for probing its interactions with biological targets and elucidating its mode of action. This involves systematic modifications of its core structure, including the carboxylic acid moiety, the aromatic ring, and the trifluoromethylthio group, as well as the introduction of chirality.

Preparative Methods for Esters, Amides, and other Carboxylic Acid Derivatives

The carboxylic acid group of 4-(Trifluoromethylthio)benzoylformic acid is a prime target for chemical modification to generate esters and amides. These derivatives can exhibit altered physicochemical properties, such as lipophilicity and metabolic stability, which are critical for mechanistic studies.

Another versatile strategy for amide synthesis involves the direct transformation of acyl halides or activated esters into their corresponding N-trifluoromethyl amides. This is achieved through the reaction of isothiocyanates with silver fluoride (B91410), which generates an intermediate that is then acylated. nih.gov This method is notable for its mild reaction conditions and broad substrate scope. nih.gov

Furthermore, a one-pot protocol for the synthesis of amides from carboxylic acids has been reported using 2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF3) as a deoxyfluorinating reagent. This reagent converts the carboxylic acid to an acyl fluoride in situ, which then readily reacts with amines to form the corresponding amides in high yields. beilstein-journals.org

Below is a table summarizing representative preparative methods for esters and amides of trifluoromethylthiolated carboxylic acids.

| Derivative Type | Starting Material | Reagents | Key Features |

| α-Trifluoromethylthio Esters | Arylacetic acid | 1. Reagent for N-acylpyrazole formation2. N-(Trifluoromethylthio)phthalimide3. Alcohol | Continuous flow synthesis, good yields. nih.gov |

| α-Trifluoromethylthio Amides | Arylacetic acid | 1. Reagent for N-acylpyrazole formation2. N-(Trifluoromethylthio)phthalimide3. Amine | Continuous flow or batch synthesis, telescoped process. nih.gov |

| N-Trifluoromethyl Amides | Acyl halide or activated ester | Isothiocyanate, Silver Fluoride, Ligand (e.g., 2,4,6-collidine) | Mild conditions, broad scope. nih.gov |

| Amides | Carboxylic acid | 2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF3), Base, Amine | One-pot protocol, high yields. beilstein-journals.org |

Modifications of the Aromatic Ring System and Trifluoromethylthio Linkage

Altering the substitution pattern on the aromatic ring of 4-(Trifluoromethylthio)benzoylformic acid is a key strategy for SAR studies. The introduction of various functional groups can modulate the electronic properties, steric profile, and binding interactions of the molecule. Standard electrophilic aromatic substitution reactions can be employed to introduce substituents onto the benzene ring. youtube.comlibretexts.org

For instance, nitration using a mixture of nitric acid and sulfuric acid can introduce a nitro group. youtube.com Halogenation, such as bromination or chlorination, can be achieved using the respective halogen in the presence of a Lewis acid catalyst like iron(III) bromide or aluminum chloride. youtube.com Friedel-Crafts alkylation and acylation reactions provide routes to introduce alkyl and acyl groups, respectively, onto the aromatic ring. youtube.com The directing effects of the existing trifluoromethylthio and benzoylformic acid groups (or their precursors) will govern the position of the incoming substituent.

Modifications to the trifluoromethylthio linkage itself are less common but can provide valuable insights. Synthetic strategies that construct the SCF3 group can be adapted to introduce variations. For example, methods involving the reaction of sulfur-containing precursors with trifluoromethylating agents could potentially be modified to create analogs with altered linkers. bohrium.com

Stereoselective Synthesis of Chiral this compound Derivatives (if applicable)

The introduction of a chiral center, particularly at the α-carbon of the keto acid, can lead to enantiomers with distinct biological activities. The stereoselective synthesis of such chiral derivatives is therefore of significant interest.

One major approach to achieving stereoselectivity is through the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of chiral α-trifluoromethylthiolated carboxylic acid derivatives, a chiral auxiliary can be attached to the carboxylic acid, and the subsequent trifluoromethylthiolation reaction can proceed with high diastereoselectivity. The auxiliary can then be cleaved to yield the enantiomerically enriched product. wikipedia.orgsigmaaldrich.com Common chiral auxiliaries are often derived from readily available natural products like amino acids or terpenes. researchgate.net

Another powerful strategy is the use of asymmetric catalysis. Chiral catalysts, such as bifunctional squaramide catalysts derived from quinine, have been successfully employed in the enantioselective addition of thiols to trifluoromethyl ketimines, constructing chiral centers bearing a trifluoromethyl group with high enantioselectivity. rsc.org While this specific example relates to ketimines, the principle can be extended to the synthesis of chiral α-keto acids.

Biocatalysis also presents a promising avenue for the enantioselective synthesis of chiral α-trifluoromethyl amines, which can be precursors to the desired keto acids. Engineered enzymes, such as variants of cytochrome c552, have been shown to catalyze asymmetric N-H carbene insertion reactions to produce enantioenriched α-trifluoromethyl amino esters with high yields and enantioselectivity. nih.gov

Chemical Reactivity and Mechanistic Investigations of 4 Trifluoromethylthio Benzoylformicacid

Reactivity of the Benzoylformic Acid Functionality within the 4-(Trifluoromethylthio)benzoylformic acid Structure

The reactivity of 4-(Trifluoromethylthio)benzoylformic acid is dictated by its two key functional groups: the carboxylic acid and the α-keto carbonyl group. These groups can react independently or in concert, allowing for a diverse range of chemical transformations.

The carboxylic acid moiety of 4-(Trifluoromethylthio)benzoylformic acid undergoes typical reactions characteristic of this functional group, most notably esterification and amidation.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several standard methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com

A general scheme for the Fischer esterification of 4-(Trifluoromethylthio)benzoylformic acid is as follows:

Reactants: 4-(Trifluoromethylthio)benzoylformic acid, an alcohol (R-OH)

Catalyst: Strong acid (e.g., H₂SO₄)

Mechanism: The process begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking this carbon. A series of proton transfer and elimination steps follows, resulting in the formation of the ester and water. masterorganicchemistry.com

Amidation: Amidation of 4-(Trifluoromethylthio)benzoylformic acid can be performed directly or via an activated intermediate.

Direct Amidation: Catalytic methods have been developed for the direct condensation of carboxylic acids and amines. For instance, titanium tetrafluoride (TiF₄) has been shown to be an effective catalyst for the direct amidation of aromatic carboxylic acids with various amines in refluxing toluene, affording amides in good to excellent yields. rsc.orgresearchgate.net This method avoids the need for pre-activation of the carboxylic acid.

Via Acyl Chloride: A more traditional and highly effective route involves the conversion of the carboxylic acid to its corresponding acyl chloride. 4-(Trifluoromethylthio)benzoylformic acid can be converted to 4-(Trifluoromethylthio)benzoylformyl chloride by reacting it with a chlorinating agent like oxalyl chloride or thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF). chemicalbook.com The resulting acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with a primary or secondary amine to form the desired amide.

The table below summarizes typical conditions for these transformations.

| Transformation | Reagents & Conditions | Product Type |

| Esterification | R-OH, H₂SO₄ (cat.), heat | 4-(Trifluoromethylthio)benzoylformic acid ester |

| Amidation (Direct) | R₁R₂NH, TiF₄ (cat.), Toluene, heat | 4-(Trifluoromethylthio)benzoylformamide |

| Amidation (via Acyl Chloride) | 1. (COCl)₂, cat. DMF2. R₁R₂NH, base | 4-(Trifluoromethylthio)benzoylformamide |

The α-keto carbonyl group is a site of significant reactivity, susceptible to nucleophilic attack and reduction.

Reduction: The α-keto group can be reduced to a methylene (B1212753) group (-CH₂-) under standard deoxygenation conditions. Classic methods like the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures) or the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid) are effective for this transformation. thieme-connect.de These reactions would convert 4-(Trifluoromethylthio)benzoylformic acid into 4-(Trifluoromethylthio)phenylacetic acid. It is important to note that the harsh conditions of these reactions, particularly the strongly acidic or basic environments, could potentially affect the trifluoromethylthio group. thieme-connect.de Milder methods, such as reduction of a derived tosylhydrazone with a hydride reagent like sodium cyanoborohydride, offer an alternative under less aggressive conditions. thieme-connect.de

Oxime Formation: The ketone functionality readily reacts with hydroxylamine (B1172632) (NH₂OH) or its salts to form an oxime. organic-chemistry.org This condensation reaction typically occurs under mildly acidic or basic conditions and is a common method for derivatizing ketones. organic-chemistry.orgresearchgate.net The reaction proceeds via nucleophilic attack of the nitrogen atom of hydroxylamine on the keto-carbonyl carbon, followed by dehydration to yield the corresponding oxime. This transformation converts the α-keto group into a C=N-OH functionality.

| Transformation | Reagents & Conditions | Resulting Functional Group |

| Reduction | Hydrazine (H₂NNH₂), KOH, heat (Wolff-Kishner) | Methylene (-CH₂-) |

| Oxime Formation | Hydroxylamine (NH₂OH·HCl), base (e.g., NaOAc) | Oxime (C=N-OH) |

The 1,2-dicarbonyl arrangement of the benzoylformic acid moiety makes it an excellent synthon for the construction of various heterocyclic systems through condensation reactions with binucleophiles. The reactivity of this scaffold allows it to serve as a foundational component in building more complex molecular architectures.

For example, condensation with hydrazine derivatives can lead to the formation of pyridazinone rings. Similarly, reaction with o-phenylenediamine (B120857) would be expected to yield quinoxalinone derivatives. These reactions are driven by the sequential formation of imine/enamine intermediates followed by intramolecular cyclization and dehydration.

Furthermore, the trifluoromethylthio group itself can participate in or influence cyclization pathways. While direct examples involving 4-(Trifluoromethylthio)benzoylformic acid are not prevalent, related studies show that the SCF₃ group can be involved in radical-mediated cascade reactions that include a cyclization step. beilstein-journals.orgnih.gov For instance, cascade reactions involving trifluoromethylthiolation followed by intramolecular cyclization have been used to synthesize complex heterocyclic structures like pyrrolo[1,2-a]indol-3-ones. beilstein-journals.orgnih.gov

Electronic and Steric Effects of the Trifluoromethylthio Group on 4-(Trifluoromethylthio)benzoylformic acid Reactivity

The trifluoromethylthio (-SCF₃) group exerts a profound influence on the reactivity of the aromatic ring and the stability of the molecule due to its unique electronic and steric properties.

The -SCF₃ group is a strongly electron-withdrawing substituent. This is quantified by its Hammett constants (σm = 0.40, σp = 0.50), which indicate a significant deactivating effect on the aromatic ring towards electrophilic aromatic substitution (EAS). beilstein-journals.org The electron withdrawal occurs through a combination of the inductive effect of the highly electronegative fluorine atoms and the sulfur atom.

Directing Effect: As a deactivating group, the -SCF₃ group acts as a meta-director in EAS reactions. The benzoylformic acid substituent at position 1 is also a deactivating, meta-directing group. Therefore, in an EAS reaction on 4-(Trifluoromethylthio)benzoylformic acid, both groups will direct incoming electrophiles to the positions meta to themselves. The positions meta to the C1 substituent are C3 and C5. The positions meta to the C4 substituent are C2 and C6. The directing effects reinforce each other to some extent, but substitution would be generally disfavored due to the strong deactivation of the ring by two electron-withdrawing groups.

Steric Effects: Steric hindrance can also play a role in directing the position of substitution. youtube.com However, in this case, the electronic deactivation of the ring is the dominant factor, making EAS reactions challenging to perform.

The Carbon-Sulfur bond in aryl-SCF₃ compounds is notably robust, contributing to the metabolic stability of molecules containing this moiety. beilstein-journals.orgresearchgate.net

Stability: The strength of the C-S bond is enhanced by the powerful electron-withdrawing nature of the -CF₃ group. The fluorine atoms pull electron density away from the sulfur atom, which in turn strengthens its bond to the aromatic carbon. This makes the -SCF₃ group generally stable to chemical degradation under many reaction conditions. mdpi.com

Cleavage Pathways: Despite its general stability, the C-S bond can be cleaved under specific, typically harsh, conditions. One potential pathway involves the degradation of a trifluoromethylthio anion (⁻SCF₃), which can be generated under certain reductive conditions. This anion is unstable and can decompose to release a fluoride (B91410) ion and generate difluorothiophosgene (CSF₂). rsc.org However, this pathway is not common under standard synthetic transformations. Another potential, though challenging, cleavage route could involve photoredox catalysis, which has been shown to be effective in cleaving the highly inert C-F bonds in trifluoromethylarenes, suggesting its potential applicability to other strong carbon-heteroatom bonds under the right conditions. researchgate.netnih.gov

Despite a comprehensive search for scientific literature, there is no available information on the chemical reactivity, mechanistic investigations, kinetic analysis, reaction intermediates, or isotopic labeling studies specifically for the compound "4-(Trifluoromethylthio)benzoylformicacid".

Research databases and chemical literature provide information on related but distinct compounds such as phenylglyoxylic acid (also known as benzoylformic acid) and various molecules containing the 4-(trifluoromethylthio)phenyl moiety. For instance, studies on the decarboxylation and oxidation of phenylglyoxylic acid have elucidated some of its reaction mechanisms and intermediates. nih.govrsc.orgrsc.org Similarly, the synthesis and reactivity of compounds like 4-(trifluoromethylthio)benzoic acid are documented. chemicalbook.comgoogle.com

However, no specific research has been published that combines these structural features into "this compound" and investigates its chemical behavior according to the requested outline. Generating content on this specific molecule would require speculation and extrapolation from related compounds, which would not meet the standard of scientific accuracy.

Therefore, it is not possible to provide an article that focuses solely and accurately on the chemical reactivity and mechanistic investigations of this compound as requested.

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Trifluoromethylthio Benzoylformicacid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the number and types of protons and carbons in 4-(Trifluoromethylthio)benzoylformicacid. The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two sets of chemically non-equivalent protons on the 1,4-disubstituted benzene (B151609) ring. These would appear as doublets due to coupling with their ortho neighbors. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a downfield chemical shift.

The ¹³C NMR spectrum would reveal distinct signals for each carbon atom in the molecule, including the carbonyl carbons of the keto and carboxylic acid groups, the carbons of the aromatic ring, and the carbon of the trifluoromethyl group.

To unambiguously assign these signals and elucidate the complete bonding network, two-dimensional (2D) NMR experiments are employed.

Heteronuclear Multiple Quantum Coherence (HMQC): This experiment correlates the chemical shifts of directly bonded proton and carbon atoms. For this compound, HMQC would definitively link the proton signals of the aromatic ring to their corresponding carbon signals.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is instrumental in determining the spatial proximity of atoms. In this molecule, NOESY could reveal through-space interactions between the protons on the aromatic ring and potentially between the substituents and adjacent ring protons, offering insights into the molecule's preferred conformation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to COCO₂H) | 8.0 - 8.2 (d) | ~130-135 |

| Aromatic CH (ortho to SCF₃) | 7.6 - 7.8 (d) | ~125-130 |

| Carboxylic Acid OH | >10 (br s) | - |

| Quaternary C (ipso to COCO₂H) | - | ~135-140 |

| Quaternary C (ipso to SCF₃) | - | ~140-145 |

| Keto C=O | - | ~180-190 |

| Carboxylic Acid C=O | - | ~165-175 |

| CF₃ | - | ~128 (q) |

Note: Predicted values are based on typical chemical shifts for similar functional groups and substitution patterns. Actual experimental values may vary.

Given the presence of a trifluoromethyl group, ¹⁹F NMR spectroscopy is a highly informative technique. The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, resulting in excellent sensitivity. The chemical shift of the CF₃S- group is sensitive to the electronic environment of the aromatic ring. For this compound, the ¹⁹F NMR spectrum is expected to show a singlet, as there are no neighboring fluorine or hydrogen atoms to cause splitting. The chemical shift, typically observed between -40 and -50 ppm relative to CFCl₃, provides a characteristic signature for the trifluoromethylthio group. rsc.org

Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight and elemental composition of a compound and for gaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion. This precision allows for the determination of the elemental formula of this compound, C₉H₅F₃O₃S. By comparing the experimentally measured exact mass with the calculated theoretical mass, the molecular formula can be confirmed with a high degree of confidence, typically within a few parts per million (ppm).

Table 2: Theoretical Exact Mass for this compound

| Molecular Formula | Isotope | Calculated Exact Mass |

| C₉H₅F₃O₃S | [M+H]⁺ | 267.0035 |

| [M-H]⁻ | 264.9893 | |

| [M+Na]⁺ | 289.9855 |

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then subjected to fragmentation. The resulting fragment ions are then analyzed to provide detailed structural information. For this compound, characteristic fragmentation pathways can be predicted based on the functional groups present. libretexts.orgdocbrown.inforesearchgate.net

A plausible fragmentation pathway would involve:

Initial loss of the carboxylic acid group as COOH (a loss of 45 Da) or CO₂ (a loss of 44 Da).

Cleavage of the C-C bond between the two carbonyl groups, leading to the formation of a [C₆H₄(SCF₃)CO]⁺ ion.

Subsequent fragmentation of the aromatic ring and the trifluoromethylthio group.

Analysis of these fragmentation patterns in an MS/MS experiment would provide strong evidence for the proposed structure of the molecule.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present in a compound.

The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups. nih.govacs.orglibretexts.orgpg.edu.pl The O-H stretch of the carboxylic acid will appear as a very broad band in the region of 3300-2500 cm⁻¹. Two distinct C=O stretching vibrations are expected: one for the keto group and one for the carboxylic acid group, likely in the range of 1750-1680 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group will give rise to strong absorptions, typically in the 1350-1100 cm⁻¹ region. rsc.org Aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions.

Raman spectroscopy provides complementary information to IR spectroscopy. While the C=O stretches will also be visible, non-polar bonds such as the C-S bond and the aromatic ring vibrations may show strong signals in the Raman spectrum.

Table 3: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| Carboxylic Acid | O-H Stretch | 3300-2500 (broad) | Weak |

| Aromatic C-H | C-H Stretch | 3100-3000 | Medium |

| Keto C=O | C=O Stretch | ~1720-1700 | Medium |

| Carboxylic Acid C=O | C=O Stretch | ~1700-1680 | Medium |

| Aromatic C=C | C=C Stretch | 1600-1450 | Strong |

| Trifluoromethyl | C-F Stretch | 1350-1100 (strong) | Weak |

| Trifluoromethylthio | C-S Stretch | 800-600 | Strong |

Characteristic Absorption Bands of the Benzoylformic Acid Moiety

The benzoylformic acid moiety within the this compound molecule presents a unique combination of a carboxylic acid and an aromatic ketone. Its vibrational spectrum, typically analyzed using Infrared (IR) and Raman spectroscopy, is characterized by several distinct absorption bands that serve as a molecular fingerprint for this structural component.

The most prominent feature is the O–H stretching vibration of the carboxylic acid group, which gives rise to an exceptionally broad and strong absorption band typically spanning the range of 2500 to 3300 cm⁻¹. This broadening is a direct consequence of strong intermolecular hydrogen bonding, which often leads to the formation of dimeric structures in the solid state or in concentrated solutions.

The carbonyl (C=O) stretching region is also highly informative. The molecule contains two carbonyl groups: one from the carboxylic acid and one from the α-keto group. The carboxylic acid C=O bond typically shows a strong absorption between 1710 and 1760 cm⁻¹. Its exact position is sensitive to whether the acid is in a monomeric form (around 1760 cm⁻¹) or a more common hydrogen-bonded dimeric form (around 1710 cm⁻¹) nih.gov. The α-keto carbonyl group, being conjugated with the benzene ring, also absorbs strongly in this region, typically between 1680 and 1700 cm⁻¹. These two carbonyl bands may overlap or appear as a broadened peak or distinct shoulders.

The aromatic ring of the benzoyl group contributes its own set of characteristic vibrations. Aromatic C–H stretching vibrations are typically observed as weaker bands just above 3000 cm⁻¹, in the 3000-3100 cm⁻¹ region nih.gov. In-plane carbon-carbon stretching vibrations within the aromatic ring produce a series of medium to strong bands in the 1400–1600 cm⁻¹ range. Furthermore, the C–O stretching vibration of the carboxylic acid group is found in the 1210–1320 cm⁻¹ region and is often coupled with O–H in-plane bending vibrations nih.gov.

Table 1: Characteristic Vibrational Frequencies for the Benzoylformic Acid Moiety

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description of Band |

| O–H Stretch (Carboxylic Acid) | 2500 - 3300 | Very broad, strong intensity; indicative of hydrogen bonding. nih.gov |

| C=O Stretch (Carboxylic Acid) | 1710 - 1760 | Strong intensity; position depends on hydrogen bonding. nih.gov |

| C=O Stretch (α-Keto) | 1680 - 1700 | Strong intensity; frequency lowered by conjugation. |

| Aromatic C=C Stretch | 1400 - 1600 | Multiple bands of variable intensity. |

| Aromatic C–H Stretch | 3000 - 3100 | Weak to medium intensity. nih.gov |

| C–O Stretch (Carboxylic Acid) | 1210 - 1320 | Medium to strong intensity. nih.gov |

| O–H Bend (Carboxylic Acid) | 900 - 960 | Broad, medium intensity. nih.gov |

Distinctive Vibrational Modes Associated with the Trifluoromethylthio Group

The trifluoromethylthio (–SCF₃) group imparts unique spectroscopic features to the molecule due to the presence of strong carbon-fluorine bonds and the carbon-sulfur bond. The vibrational modes of this group are powerful diagnostic tools in IR and Raman spectroscopy.

The most intense and characteristic vibrations of the –SCF₃ group are the carbon-fluorine (C–F) stretching modes. Due to the high electronegativity of fluorine, these bonds have large dipole moments, resulting in very strong absorption bands in the infrared spectrum. These vibrations typically occur in the 1000–1200 cm⁻¹ region. For a CF₃ group, these absorptions manifest as symmetric and asymmetric stretching modes, which are often coupled and produce a complex, broad, and very intense band pattern.

In addition to the stretching vibrations, the CF₃ group exhibits deformation modes, including scissoring and rocking vibrations. These generally appear at lower frequencies than the C–F stretches and are found in the fingerprint region of the spectrum, typically below 800 cm⁻¹.

The carbon-sulfur (C–S) stretching vibration is another key indicator of the trifluoromethylthio group. The C–S stretch generally gives rise to a weaker absorption band compared to the C–F stretches and is found at lower wavenumbers, typically in the range of 600–800 cm⁻¹. The precise frequency of the C–S stretch can be influenced by coupling with other vibrations in the molecule, particularly those of the adjacent aromatic ring.

Table 2: Distinctive Vibrational Frequencies for the Trifluoromethylthio (–SCF₃) Group

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity in IR |

| Asymmetric & Symmetric C–F Stretch | 1000 - 1200 | Very Strong |

| CF₃ Deformation (Scissoring, Rocking) | < 800 | Medium to Weak |

| C–S Stretch | 600 - 800 | Weak to Medium |

X-ray Crystallography for Solid-State Structural Analysis of this compound and its Co-crystals

While a published single-crystal X-ray diffraction structure for this compound was not identified in publicly available research, X-ray crystallography remains the definitive technique for elucidating its solid-state structure and that of its potential co-crystals. This powerful analytical method provides precise three-dimensional coordinates of every atom in a crystalline lattice, offering unparalleled insight into molecular geometry, conformation, and intermolecular interactions.

For the pure crystalline form of this compound, a structural analysis would yield critical data on intramolecular features such as the exact bond lengths, bond angles, and torsion angles of the molecule. This would confirm the planarity of the benzoyl group and determine the conformation of the trifluoromethylthio and formic acid substituents relative to the aromatic ring. Crucially, it would reveal the nature of the intermolecular interactions that govern the crystal packing. It is highly probable that the carboxylic acid groups would form strong hydrogen-bonded dimers, a common and stable supramolecular synthon for this functional group.

The formation of pharmaceutical co-crystals—crystalline materials composed of two or more different molecules held together by non-covalent interactions—is a common strategy for modifying the physicochemical properties of a substance nih.gov. X-ray crystallography is essential for confirming the formation of a co-crystal and understanding its structure. If this compound were to be co-crystallized with a suitable co-former (e.g., a compound containing a pyridine (B92270) group), X-ray analysis would detail the new network of non-covalent interactions. This would involve identifying the specific hydrogen bonds, such as between the carboxylic acid proton and a nitrogen atom on the co-former, that have replaced the original acid-acid dimer interactions. The analysis provides a complete picture of the supramolecular assembly, which is fundamental to understanding the resulting properties of the co-crystal.

Table 3: Information Obtainable from X-ray Crystallographic Analysis

| Parameter | Description | Information Yielded for this compound |

| Unit Cell Dimensions | The size and angles (a, b, c, α, β, γ) of the basic repeating unit of the crystal. | Defines the fundamental packing symmetry and density of the crystal. |

| Space Group | The set of symmetry operations that describe the crystal lattice. | Reveals the overall symmetry of the molecular arrangement. |

| Atomic Coordinates | The precise x, y, z position of each atom in the unit cell. | Allows for the calculation of exact bond lengths, angles, and molecular conformation. |

| Intermolecular Interactions | Distances and angles between atoms of neighboring molecules. | Identifies and characterizes hydrogen bonds (e.g., acid-acid dimers or acid-base synthons in co-crystals) and other non-covalent forces. |

| Crystal Packing | The overall arrangement of molecules in the three-dimensional lattice. | Explains the macroscopic properties of the crystal, such as morphology and stability. |

Computational and Theoretical Studies on 4 Trifluoromethylthio Benzoylformicacid

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide information on electron distribution, molecular stability, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Molecular Orbital Analysis

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. For a molecule like 4-(Trifluoromethylthio)benzoylformic acid, DFT calculations would be employed to determine its most stable three-dimensional structure, a process known as geometry optimization. This would provide precise bond lengths, bond angles, and dihedral angles.

Furthermore, DFT would be used to perform a molecular orbital (MO) analysis. This analysis would identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for understanding the molecule's chemical reactivity, with the HOMO-LUMO energy gap providing an indication of its kinetic stability. A hypothetical study would likely present this data in a table format.

Table 1: Hypothetical DFT-Calculated Electronic Properties of 4-(Trifluoromethylthio)benzoylformic acid

| Parameter | Value |

|---|---|

| Energy of HOMO | Data not available |

| Energy of LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

| Dipole Moment | Data not available |

(Note: This table is for illustrative purposes only. The values are not based on actual calculations.)

Ab Initio Methods for High-Level Electronic Property Prediction

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory and can be used to refine the results obtained from DFT. Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more expensive, could provide more accurate predictions of electronic properties like electron affinity and ionization potential for 4-(Trifluoromethylthio)benzoylformic acid.

Conformational Analysis and Intramolecular Interactions of 4-(Trifluoromethylthio)benzoylformic acid

The flexibility of the thioether and carboxylic acid groups suggests that 4-(Trifluoromethylthio)benzoylformic acid could exist in multiple conformations.

Exploration of Potential Energy Surfaces and Rotational Barriers

A detailed conformational analysis would involve mapping the potential energy surface of the molecule by systematically rotating key dihedral angles, such as those around the C-S and C-C bonds connecting the substituent groups to the phenyl ring. This would allow for the identification of all stable conformers (local minima on the potential energy surface) and the transition states that connect them. The energy differences between these conformers and the rotational barriers would provide insight into the molecule's flexibility and the relative populations of its different shapes at a given temperature.

Prediction of Spectroscopic Parameters and Simulation of Spectra

Computational methods are invaluable for predicting and interpreting various types of spectra. For 4-(Trifluoromethylthio)benzoylformic acid, these predictions would be instrumental in its experimental characterization.

A computational study would likely involve the following:

Infrared (IR) Spectroscopy: Calculation of vibrational frequencies to predict the positions of absorption bands in the IR spectrum. This would help in identifying the characteristic vibrations of the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Prediction of 1H, 13C, and 19F NMR chemical shifts. These theoretical values would be a crucial aid in the assignment of signals in experimentally obtained NMR spectra.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations could be used to predict the electronic transitions and simulate the UV-Vis absorption spectrum, providing information about the molecule's chromophores.

Table 2: Hypothetical Predicted Spectroscopic Data for 4-(Trifluoromethylthio)benzoylformic acid

| Spectroscopic Technique | Predicted Parameter | Value |

|---|---|---|

| IR | C=O stretch (carbonyl) | Data not available |

| IR | O-H stretch (carboxylic acid) | Data not available |

| 13C NMR | Chemical Shift (C=O) | Data not available |

| 19F NMR | Chemical Shift (CF3) | Data not available |

| UV-Vis | λmax | Data not available |

(Note: This table is for illustrative purposes only. The values are not based on actual calculations.)

Computational NMR Chemical Shift and Coupling Constant Predictions

Computational chemistry offers powerful tools for predicting Nuclear Magnetic Resonance (NMR) spectra, which can aid in structure elucidation and verification. Density Functional Theory (DFT) is a widely used method for calculating NMR chemical shifts (δ) and coupling constants (J) with a high degree of accuracy when compared to experimental data nih.gov.

The standard approach involves the Gauge-Including Atomic Orbital (GIAO) method, often paired with a hybrid functional like B3LYP and a suitable basis set, such as 6-311+G(2d,p). nih.gov The accuracy of these predictions can be further enhanced by considering conformational isomers and using a polarizable continuum model (CPCM) to simulate the solvent environment, as the solvent can significantly influence chemical shifts. nih.govnih.gov For fluorine-containing compounds, specialized basis sets and computational methods may be employed to achieve higher accuracy for ¹⁹F NMR predictions, which are crucial for characterizing molecules like 4-(Trifluoromethylthio)benzoylformic acid. nih.govnih.gov Studies have shown that for ¹³C NMR, DFT can be a reliable predictive tool, while ¹H NMR predictions are more sensitive to the chosen geometry and basis set. nih.gov

Below is a hypothetical table of predicted NMR chemical shifts for 4-(Trifluoromethylthio)benzoylformic acid, based on typical values for similar functional groups.

| Atom Type | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constants (J, Hz) |

| ¹H (Carboxylic Acid) | 10.0 - 13.0 | - |

| ¹H (Aromatic, ortho to C=O) | 8.0 - 8.2 | ³J(H,H) ≈ 7-9 |

| ¹H (Aromatic, ortho to SCF₃) | 7.6 - 7.8 | ³J(H,H) ≈ 7-9, ⁴J(H,F) ≈ 1-2 |

| ¹³C (Carbonyl, Acid) | 165 - 175 | - |

| ¹³C (Carbonyl, Keto) | 185 - 195 | - |

| ¹³C (Aromatic, C-SCF₃) | 135 - 140 | ²J(C,F) ≈ 30-40 |

| ¹³C (Aromatic, C-COOH) | 130 - 135 | - |

| ¹³C (Aromatic, CH) | 125 - 130 | ³J(C,F) ≈ 3-5 |

| ¹³C (CF₃) | 128 - 132 (quartet) | ¹J(C,F) ≈ 270-280 |

| ¹⁹F (SCF₃) | -40 to -45 | - |

Note: This table is illustrative and contains estimated values. Actual computational results would provide more precise predictions.

Simulated Vibrational Spectra for Comparison with Experimental Data

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. stmarys-ca.eduthermofisher.com Computational simulations, again primarily using DFT, can predict these vibrational frequencies and their corresponding intensities, which is invaluable for interpreting experimental spectra. researchgate.netnih.gov

Calculations are typically performed on an optimized molecular geometry. The resulting theoretical spectrum allows for the assignment of specific absorption bands to the stretching, bending, and torsional motions of the molecule's functional groups. researchgate.netglobalresearchonline.net For carboxylic acids like the subject compound, key vibrational modes include the O-H stretch, C=O stretch of the carboxyl and keto groups, aromatic C=C stretches, and vibrations of the trifluoromethylthio group (C-S and C-F stretches). stmarys-ca.edu

Discrepancies between simulated and experimental spectra can arise from factors like anharmonicity, intermolecular interactions (such as hydrogen bonding in the solid state), and solvent effects, which are not always perfectly captured by the harmonic approximation used in standard calculations. researchgate.netnih.gov Scaling factors are often applied to the calculated frequencies to improve the correlation with experimental data. researchgate.net

A table of predicted key vibrational frequencies for 4-(Trifluoromethylthio)benzoylformic acid is presented below.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| O-H Stretch (H-bonded) | Carboxylic Acid | 2500 - 3300 | Broad, Strong (IR) |

| C=O Stretch (Keto) | Benzoylformic Acid | ~1730 - 1750 | Strong (IR) |

| C=O Stretch (Acid) | Carboxylic Acid | ~1680 - 1710 | Strong (IR) |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong (IR, Raman) |

| C-F Stretch | Trifluoromethyl | 1100 - 1200 | Very Strong (IR) |

| C-S Stretch | Thioether | 600 - 800 | Weak-Medium (IR) |

Note: This is an illustrative table. The exact wavenumbers and intensities would be determined by specific DFT calculations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a cornerstone of modern mechanistic chemistry, allowing researchers to map out the potential energy surface of a reaction and identify the most likely pathways. This provides deep insights into reaction feasibility, rates, and the structures of transient species that are difficult or impossible to observe experimentally.

Transition State Localization and Reaction Pathway Calculations

A chemical reaction proceeds from reactants to products via a high-energy intermediate known as the transition state (TS). ucsb.edu The transition state is defined as a first-order saddle point on the potential energy surface; it is an energy maximum along the reaction coordinate but an energy minimum in all other directions. ucsb.eduresearchgate.net The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate.

Locating a transition state is a more complex computational task than finding an energy minimum (a stable molecule). ucsb.edu Common methods include:

Synchronous Transit-Guided Quasi-Newton (STQN) Methods: Algorithms like Opt=QST2 or Opt=QST3 in Gaussian software use the structures of the reactant and product (and in the case of QST3, a guess of the TS) to locate the transition state between them. researchgate.netjoaquinbarroso.com

Eigenvector-Following Methods: These algorithms start from a guess structure and maximize the energy along one specific vibrational mode (the reaction coordinate) while minimizing it in all other directions. ucsb.edu

Once a transition state is located, a frequency calculation must be performed to verify it. A true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate that connects reactants and products. joaquinbarroso.comscm.com Further calculations, such as Intrinsic Reaction Coordinate (IRC) analysis, can then be performed to confirm that the located TS indeed connects the desired reactants and products.

Solvation Effects on Reaction Kinetics and Thermodynamics

Reactions are typically carried out in a solvent, which can have a profound effect on both the reaction rate (kinetics) and the position of the chemical equilibrium (thermodynamics). nih.gov Computational models must account for these effects to provide realistic predictions.

Two main approaches are used to model solvation:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated. This method offers a good balance between accuracy and computational cost.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation along with the solute. While this can provide a more detailed and accurate picture of specific solute-solvent interactions (like hydrogen bonding), it is computationally very expensive, especially for modeling entire reaction pathways.

Mechanistic Investigations of 4 Trifluoromethylthio Benzoylformicacid in Biological Systems Focus on Molecular Mechanisms, in Vitro

In Vitro Studies on Enzyme Inhibition Mechanisms by 4-(Trifluoromethylthio)benzoylformic acid

Kinetic Characterization of Enzyme-Inhibitor Interactions (e.g., Km, Ki, IC50)

No data available.

Identification of Binding Sites and Modes of Action (e.g., Competitive, Non-Competitive)

No data available.

Computational Docking and Molecular Dynamics Simulations of Enzyme-4-(Trifluoromethylthio)benzoylformic acid Complexes

No data available.

Receptor-Ligand Binding Studies for 4-(Trifluoromethylthio)benzoylformic acid and Analogs

Biophysical Characterization of Binding Affinity and Specificity (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

No data available.

Structural Biology Approaches to Elucidate Receptor-4-(Trifluoromethylthio)benzoylformic acid Interactions (e.g., X-ray Co-crystallography, Cryo-EM)

No data available.

Investigation of Molecular Targets and Signaling Pathways Modulated by 4-(Trifluoromethylthio)benzoylformic acid In Vitro

To understand how 4-(Trifluoromethylthio)benzoylformic acid exerts its effects at a molecular level, a systematic in vitro investigation would be necessary. This process begins with broad, unbiased screening methods to identify potential molecular targets and subsequently narrows down to specific interactions and pathway modulations.

Proteomic and Metabolomic Profiling for Target Identification

The initial step in identifying the molecular targets of a novel compound like 4-(Trifluoromethylthio)benzoylformic acid involves high-throughput "omics" technologies. Proteomics and metabolomics provide a global snapshot of the changes occurring within a cell upon exposure to the compound.

In a typical experiment, a relevant human cell line would be treated with 4-(Trifluoromethylthio)benzoylformic acid. Proteins and metabolites would then be extracted and analyzed using high-resolution mass spectrometry. By comparing the profiles of treated cells to untreated (control) cells, researchers can identify which proteins and metabolites show significant changes in abundance. These differentially expressed molecules can point towards the specific enzymes, receptors, or metabolic pathways that are directly or indirectly affected by the compound.

Proteomic Profiling: This technique would identify proteins whose expression levels are significantly altered. For instance, a decrease in the abundance of a specific enzyme could suggest inhibition of its synthesis or targeted degradation, while an increase might indicate an induction of its expression.

Table 1: Illustrative Proteomic Profiling Results for a Hypothetical Compound

Example of differentially expressed proteins in a cell line treated with a test compound, as identified by mass spectrometry. This data is for illustrative purposes only.

| Protein ID | Protein Name | Fold Change | P-value | Potential Function |

|---|---|---|---|---|

| P04637 | Tumor protein p53 | +2.8 | <0.01 | Cell cycle arrest, Apoptosis |

| P10636 | Caspase-3 | +2.1 | <0.01 | Apoptosis execution |

| P00533 | Epidermal growth factor receptor | -1.9 | <0.05 | Cell proliferation, Signaling |

| P27361 | Glycogen synthase kinase-3 beta | -2.3 | <0.01 | Signaling, Metabolism |

Metabolomic Profiling: This approach complements proteomics by measuring changes in small-molecule metabolites. A buildup or depletion of specific metabolites can reveal which metabolic pathways are perturbed. For example, an accumulation of a substrate for a particular enzyme could indicate that the enzyme's activity is inhibited by the compound.

Table 2: Illustrative Metabolomic Profiling Results for a Hypothetical Compound

Example of significantly altered metabolites in a cell line treated with a test compound. This data is for illustrative purposes only.

| Metabolite | Affected Pathway | Fold Change | P-value | Potential Implication |

|---|---|---|---|---|

| Citrate | Citric Acid (TCA) Cycle | -3.1 | <0.01 | Inhibition of energy metabolism |

| Lactic Acid | Glycolysis | +4.5 | <0.001 | Shift to anaerobic metabolism |

| Glutathione (Oxidized) | Oxidative Stress | +2.9 | <0.01 | Induction of oxidative stress |

| Adenosine Triphosphate (ATP) | Energy Metabolism | -3.8 | <0.001 | Cellular energy depletion |

Elucidation of Specific Protein-Protein or Protein-Nucleic Acid Interactions

Once potential protein targets are identified through proteomics, the next step is to determine if 4-(Trifluoromethylthio)benzoylformic acid modulates their interactions with other molecules. Many cellular processes are controlled by complex networks of protein-protein interactions (PPIs) and protein-nucleic acid interactions.

To investigate whether the compound disrupts or enhances these interactions, a variety of in vitro biophysical and biochemical assays would be conducted. For example, if proteomics data suggested an effect on a transcription factor, subsequent experiments would test if the compound prevents that factor from binding to its target DNA sequence.

Table 3: Illustrative Analysis of Compound Effect on Protein-Protein Interaction

Example data from a fluorescence polarization assay measuring the disruption of a target protein-protein interaction by a test compound. This data is for illustrative purposes only.

| Interacting Proteins | Assay Type | Parameter Measured | Result |

|---|---|---|---|

| Protein X / Protein Y | Fluorescence Polarization | IC50 | 15.2 µM |

| Enzyme A / Substrate B | Surface Plasmon Resonance | Binding Affinity (KD) | No significant change |

| Transcription Factor Z / DNA | Electrophoretic Mobility Shift Assay | Binding Inhibition | Inhibition observed at >10 µM |

Mechanistic Studies on Cellular Response Pathways (e.g., enzyme activity modulation, gene expression changes in specific in vitro models)

Following the identification of target proteins and interactions, focused mechanistic studies are performed to confirm these findings and understand their downstream consequences.

Enzyme Activity Modulation: If a candidate target is an enzyme, its activity would be measured directly in the presence of 4-(Trifluoromethylthio)benzoylformic acid. Purified enzyme would be incubated with its substrate and varying concentrations of the compound to determine if it acts as an inhibitor or an activator. This allows for the calculation of key parameters such as the half-maximal inhibitory concentration (IC50).

Table 4: Illustrative In Vitro Enzyme Inhibition Assay Results

Example data from in vitro assays testing the inhibitory effect of a compound on various enzymes. This data is for illustrative purposes only.

| Enzyme Target | Assay Type | IC50 (µM) |

|---|---|---|

| Kinase A | Luminescence-based | 5.8 |

| Protease B | Fluorescence-based | > 100 |

| Phosphatase C | Colorimetric | 12.4 |

Gene Expression Changes: To confirm that the observed effects on target proteins translate into functional changes in cellular pathways, the expression of key downstream genes would be measured. Using techniques like quantitative real-time polymerase chain reaction (qRT-PCR), researchers can quantify changes in messenger RNA (mRNA) levels for specific genes in cells treated with the compound. This provides a direct link between the molecular interaction of the compound with its target and a measurable cellular response.

Table 5: Illustrative Gene Expression Changes in Response to a Compound

Example data from a qRT-PCR experiment showing changes in the expression of target genes in a cell line after 24-hour treatment with a test compound. This data is for illustrative purposes only.

| Gene Name | Biological Process | Fold Change in Expression | P-value |

|---|---|---|---|

| BCL2 | Apoptosis Regulation | -3.5 | <0.01 |

| CCND1 | Cell Cycle Progression | -4.1 | <0.01 |

| VEGFA | Angiogenesis | -2.8 | <0.05 |

| HMOX1 | Oxidative Stress Response | +5.2 | <0.001 |

Advanced Applications and Role As a Synthetic Intermediate

Utilization of 4-(Trifluoromethylthio)benzoylformic acid in Materials Science Research

In materials science, the quest for novel polymers and functional materials with tailored properties is perpetual. The introduction of fluorine-containing moieties is a well-established strategy to modify the electronic, thermal, and mechanical characteristics of materials. nih.govresearchgate.net

As a Monomer or Building Block for Specialty Polymer Synthesis

While specific polymers derived directly from 4-(Trifluoromethylthio)benzoylformic acid are not widely documented in public literature, its structure is highly conducive to its use as a monomer. The presence of both a carboxylic acid and a ketone group allows for its participation in polycondensation reactions. For instance, the carboxylic acid can react with diols or diamines to form polyesters or polyamides, respectively. The ketone group could be used for subsequent cross-linking or further functionalization of the polymer backbone.

The incorporation of the trifluoromethylthio-phenyl group into a polymer chain is anticipated to confer desirable properties. Fluorinated groups are known to increase thermal stability and chemical resistance while lowering the dielectric constant and surface energy of materials. nih.gov Research into poly(aryl ether ketone)s (PAEKs) has shown that introducing trifluoromethyl (-CF3) groups can increase the free volume within the polymer, leading to significantly lower dielectric constants, which is crucial for applications in high-frequency electronics. nih.govresearchgate.net

Incorporation into Functional Materials with Unique Optical or Electronic Properties

The electronic properties of the 4-(trifluoromethylthio)phenyl group make the parent acid a compelling candidate for integration into functional materials. The -SCF3 group is strongly electron-withdrawing, which can significantly influence the optical and electronic behavior of conjugated systems. cas.cn Materials incorporating this moiety could find applications in sensors or electronic devices. For example, research has demonstrated that polymeric films derived from thiophene (B33073) substituted with a trifluoromethyl-phenyl group can be used on electrode surfaces to detect synthetic stimulants, indicating the potential for creating selective chemical sensors. mdpi.com

Furthermore, derivatives of the parent compound, benzoylformic acid, have been investigated as sensitizers for fluorescent materials. nih.gov By extension, 4-(Trifluoromethylthio)benzoylformic acid could be used to create or modify materials with specific photoresponsive or luminescent properties, tailored by the electronic influence of the -SCF3 substituent.

4-(Trifluoromethylthio)benzoylformic acid as a Key Intermediate in Complex Organic Synthesis

The true strength of 4-(Trifluoromethylthio)benzoylformic acid lies in its role as a versatile synthetic intermediate. Its functional groups provide reactive handles for a multitude of chemical transformations, making it a valuable starting point for constructing more complex and biologically active molecules.

Strategic Application in the Total Synthesis of Natural Products or Bioactive Molecules

The total synthesis of natural products and other bioactive molecules is a cornerstone of organic chemistry, providing access to rare compounds and enabling the creation of novel therapeutic agents. chemicalbook.com Benzoylformic acid and its esters are established precursors in the synthesis of dozens of pharmaceutical drugs. nih.gov The α-keto acid moiety is particularly useful as it can be readily converted into other key functional groups, such as α-hydroxy acids or α-amino acids, which are common motifs in biologically active compounds.

The strategic incorporation of the 4-(trifluoromethylthio)phenyl group via this building block allows chemists to modulate the pharmacological profile of a target molecule. The -SCF3 group can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. chemimpex.comcas.cn Commercially available derivatives like 4-(Trifluoromethylthio)benzoyl chloride are already used as reactants in the synthesis of complex ligands for nuclear receptors, highlighting the value of this scaffold in drug discovery. chemicalbook.com

Use in Combinatorial Chemistry for the Generation of Diverse Chemical Libraries

Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. nih.gov These libraries are then screened to identify compounds with desired biological activity. nih.gov The success of this approach relies on the use of versatile building blocks that allow for the systematic introduction of structural diversity.

4-(Trifluoromethylthio)benzoylformic acid is an exemplary building block for diversity-oriented synthesis. Its two distinct reactive sites—the carboxylic acid and the ketone—can be addressed with different sets of reagents in a sequential manner. For example:

The carboxylic acid can be converted into an amide by reacting it with a library of diverse amines.

The ketone group on each of these newly formed amides can then be reacted with a library of various nucleophiles (e.g., Grignard reagents or organolithium compounds) to generate a secondary alcohol.

This two-step process, applied to a collection of starting amines and nucleophiles, can generate a large matrix of unique, complex molecules from a single, common intermediate. This strategy accelerates the discovery of new lead compounds for drug development. nih.gov

Development of 4-(Trifluoromethylthio)benzoylformic acid as a Chemical Probe

One of the most significant documented applications related to the 4-(trifluoromethylthio)benzoyl scaffold is in the development of chemical probes. These are small molecules designed to selectively interact with a specific biological target, such as an enzyme, allowing researchers to study its function in a cellular environment. nih.govnih.gov

Recent research has focused on the NUDT15 enzyme, which plays a critical role in the metabolism of thiopurine drugs used in cancer and inflammatory disease treatments. nih.govnih.gov To better understand this enzyme, scientists developed TH1760, the first potent and specific small-molecule inhibitor to serve as a chemical probe for NUDT15. nih.govnih.gov TH1760 was shown to sensitize cells to the effects of thiopurine drugs by preventing NUDT15 from breaking them down. nih.gov

The development of this probe involved extensive structure-activity relationship (SAR) studies. whiterose.ac.uk A crucial part of this research was the creation of TH7285, a very close structural analog of TH1760 that is biochemically inactive. nih.gov This inactive probe served as a negative control, proving that the observed biological effects were a direct result of NUDT15 inhibition by TH1760. nih.govnih.gov Although the full synthesis is not published, the core structure of these inhibitors strongly suggests that 4-(Trifluoromethylthio)benzoylformic acid or its activated derivative, 4-(Trifluoromethylthio)benzoyl chloride, serves as a key building block. chemimpex.comchemicalbook.com

| Compound | Description | Role/Significance | Key Finding |

|---|---|---|---|

| TH1760 | Potent and selective small-molecule inhibitor of NUDT15 | First bona fide chemical probe for studying NUDT15 biology. nih.gov | Demonstrated low-nanomolar biochemical potency and sensitized cells to thiopurine drugs. nih.gov |

| TH7285 | Inactive structural analog of TH1760 | Negative control for validating the specificity of TH1760. nih.gov | Addition of a methyl group abolished binding to NUDT15, confirming the on-target effect of TH1760. nih.gov |

| TH7755 | Second-generation NUDT15 inhibitor | Improved cellular target engagement compared to TH1760. nih.govwhiterose.ac.uk | Used to stabilize and solve the crystal structures of clinically relevant NUDT15 variants. nih.govdiva-portal.org |

Design and Synthesis of Labeled Analogs for Biological Pathway Elucidation

The elucidation of biological pathways and the identification of molecular targets for therapeutic agents often rely on the use of labeled analogs of a parent compound. In the context of 4-(Trifluoromethylthio)benzoylformic acid, the design and synthesis of such analogs would involve the incorporation of an isotopic or fluorescent label to enable its detection and tracking within a biological system. The inherent chemical functionalities of 4-(Trifluoromethylthio)benzoylformic acid, namely the carboxylic acid and the trifluoromethylthio-substituted aromatic ring, provide strategic points for chemical modification and label incorporation.

Isotopic Labeling for Quantitative Analysis and Imaging

Isotopic labeling is a powerful technique for quantitative analysis and in vivo imaging. For 4-(Trifluoromethylthio)benzoylformic acid, this would typically involve the substitution of an atom with one of its heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H) or a radioactive isotope (e.g., ³H, ¹⁴C, ¹⁸F).

Stable Isotope Labeling: The incorporation of stable isotopes like ¹³C into the carboxyl group or the aromatic ring of 4-(Trifluoromethylthio)benzoylformic acid would create a mass-shifted version of the molecule. This labeled analog can be used as an internal standard in mass spectrometry-based quantitative studies to accurately measure the concentration of the unlabeled compound in biological samples. The synthesis could be achieved by using a commercially available ¹³C-labeled precursor in the synthetic route.

Radioisotope Labeling for PET Imaging: For in vivo biological pathway elucidation, positron emission tomography (PET) is a highly sensitive imaging technique. moravek.com This would necessitate the synthesis of a radiolabeled analog, most commonly with ¹⁸F (half-life ≈ 110 minutes) or ¹¹C (half-life ≈ 20 minutes). nih.gov The trifluoromethylthio group itself is not a direct target for radiofluorination. However, the aromatic ring could be modified to incorporate a precursor for fluorination, such as a nitro or a trimethylstannyl group, which can then be subjected to nucleophilic substitution with [¹⁸F]fluoride. cas.cn Radiolabeled amino acids and other carboxylic acids have been successfully used as PET tracers to visualize metabolic processes and tumor proliferation. nih.govmdpi.comnih.gov An ¹⁸F-labeled analog of 4-(Trifluoromethylthio)benzoylformic acid could potentially be used to study its biodistribution, target engagement, and metabolic fate in living organisms. austinpublishinggroup.com

Fluorescent Labeling for Cellular Imaging

To visualize the subcellular localization and interaction of 4-(Trifluoromethylthio)benzoylformic acid, a fluorescent tag can be attached. This is typically achieved by conjugating a fluorophore to the molecule of interest. The carboxylic acid group of 4-(Trifluoromethylthio)benzoylformic acid is a convenient handle for such a modification. It can be activated and then reacted with an amine-functionalized fluorescent dye. The choice of fluorophore would depend on the specific application, considering factors like brightness, photostability, and spectral properties to avoid interference from endogenous fluorescence. nih.govrsc.org

| Labeling Strategy | Isotope/Tag | Typical Application | Synthetic Approach |

| Stable Isotope Labeling | ¹³C, ¹⁵N, ²H | Quantitative Mass Spectrometry | Use of labeled precursors in synthesis |

| PET Imaging | ¹⁸F, ¹¹C | In vivo pathway analysis, biodistribution | Nucleophilic substitution on an activated precursor |

| Fluorescent Labeling | Fluorescein, Rhodamine, etc. | Cellular imaging, localization studies | Amide bond formation at the carboxylic acid |

Application in Affinity-Based Purification or Imaging Techniques

The structural features of 4-(Trifluoromethylthio)benzoylformic acid, particularly the benzoylformic acid moiety, suggest its potential as a scaffold for the development of probes for affinity-based purification and imaging. These techniques are instrumental in identifying the protein targets of a small molecule.

Photoaffinity Labeling

Photoaffinity labeling is a powerful technique to covalently link a small molecule probe to its interacting protein partners upon photoactivation. nih.gov The benzophenone (B1666685) group, which is structurally very similar to the benzoyl moiety in 4-(Trifluoromethylthio)benzoylformic acid, is a classic photoaffinity labeling group. researchgate.net Upon irradiation with UV light, the benzophenone is excited to a triplet state which can abstract a hydrogen atom from a nearby amino acid residue, resulting in a covalent crosslink.

A derivative of 4-(Trifluoromethylthio)benzoylformic acid could be designed as a photoaffinity probe. This would typically involve the incorporation of a reporter tag, such as biotin (B1667282) for affinity purification or a fluorophore for direct imaging, often attached via a linker to the carboxylic acid group. The trifluoromethylthio group can enhance the metabolic stability and lipophilicity of the probe, potentially improving its cell permeability and target engagement. mdpi.com

The general workflow for a photoaffinity labeling experiment would be:

Incubate the photoaffinity probe with a cell lysate or live cells.

Irradiate with UV light to induce covalent crosslinking to binding proteins.

Lyse the cells (if applicable) and enrich the biotin-tagged protein-probe complexes using streptavidin-coated beads.

Elute the captured proteins and identify them using mass spectrometry. nih.gov

Affinity-Based Probes for Imaging

Beyond purification, tagged analogs of 4-(Trifluoromethylthio)benzoylformic acid can be used for imaging the localization of its targets. A fluorescently tagged version, as described in the previous section, could be used to visualize the subcellular compartments where the compound accumulates and interacts with its targets. If the compound binds to a specific cell surface receptor, a fluorescent analog could be used in flow cytometry or fluorescence microscopy to label and quantify the receptor-expressing cells.

The design of such probes requires a careful balance between maintaining the biological activity of the parent compound and incorporating a tag that is readily detectable. The linker used to attach the tag should be of an appropriate length and composition to avoid sterically hindering the interaction with the target protein.

| Probe Type | Key Feature | Application |

| Photoaffinity Probe | Photoreactive group (benzoyl) and a reporter tag (e.g., biotin) | Covalent capture and identification of protein targets |

| Fluorescent Imaging Probe | Conjugated fluorophore | Visualization of subcellular localization and target binding |

Future Directions and Emerging Research Avenues for 4 Trifluoromethylthio Benzoylformicacid

Exploration of Undiscovered Reactivity and Novel Transformations

The dual functionality of 4-(trifluoromethylthio)benzoylformic acid, possessing both a carboxylic acid and a ketone, opens the door to a wide array of chemical transformations. The α-keto acid moiety is known to participate in diverse reactions such as decarboxylation, nucleophilic additions to the carbonyl group, and various condensation reactions. mdpi.comwikipedia.org The presence of the trifluoromethylthio group is expected to significantly influence this reactivity.

Future research will likely focus on leveraging the unique electronic properties of the trifluoromethylthio group to explore novel transformations. For instance, the electron-withdrawing nature of the SCF3 group could enhance the electrophilicity of the adjacent ketone, potentially enabling reactions with weak nucleophiles that are unreactive towards other benzoylformic acid derivatives. Furthermore, the potential for radical reactions involving the sulfur atom or the trifluoromethyl group presents an intriguing area for investigation.

| Reaction Type | Potential Outcome with 4-(Trifluoromethylthio)benzoylformic acid |

| Decarboxylation | Formation of 4-(trifluoromethylthio)benzaldehyde, a potentially valuable building block. |

| Nucleophilic Addition | Synthesis of novel α-hydroxy acids with the 4-(trifluoromethylthio)phenyl moiety. |

| Condensation Reactions | Access to a variety of heterocyclic compounds incorporating the trifluoromethylthio-substituted aromatic ring. |

| Asymmetric Catalysis | Enantioselective transformations to produce chiral molecules with potential biological significance. |

Development of Highly Efficient and Atom-Economical Synthetic Methodologies

Currently, the synthesis of substituted benzoylformic acids often involves multi-step procedures that may not be atom-economical. guidechem.comresearchgate.net Future research will undoubtedly focus on developing more efficient and sustainable synthetic routes to 4-(trifluoromethylthio)benzoylformic acid.

One promising approach is the direct oxidation of readily available precursors, such as 4-(trifluoromethylthio)acetophenone or 4-(trifluoromethylthio)mandelic acid. guidechem.com The development of catalytic systems, potentially utilizing earth-abundant metals, for these oxidative transformations would be a significant advancement. Another avenue of exploration is the application of continuous flow chemistry, which can offer improved reaction control, scalability, and safety for the synthesis of this and related compounds. nih.gov Furthermore, exploring atom-economical strategies such as C-H activation and functionalization of simpler starting materials could lead to more direct and environmentally friendly synthetic pathways. acs.orgrsc.org

Deeper Computational Insight into Complex Reaction Landscapes and Intermolecular Interactions

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to understand the intricate details of reaction mechanisms and molecular properties. nih.goviu.edu For 4-(trifluoromethylthio)benzoylformic acid, computational studies can provide invaluable insights into its reactivity and intermolecular interactions.

Future computational work could focus on:

Mapping Reaction Pathways: Elucidating the transition states and intermediates for various transformations of 4-(trifluoromethylthio)benzoylformic acid to predict reaction outcomes and optimize conditions.